molecular formula C10H11ClN2O4 B1345749 4-tert-Butyl-2,6-dinitrochlorobenzene CAS No. 2213-81-2

4-tert-Butyl-2,6-dinitrochlorobenzene

Cat. No.: B1345749
CAS No.: 2213-81-2
M. Wt: 258.66 g/mol
InChI Key: FRFMLDNFLXIDSH-UHFFFAOYSA-N
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Description

4-tert-Butyl-2,6-dinitrochlorobenzene is an organic compound with the molecular formula C10H11ClN2O4. It is a derivative of chlorobenzene, where the chlorine atom is substituted at the 2-position, and two nitro groups are substituted at the 2 and 6 positions. Additionally, a tert-butyl group is attached at the 4-position. This compound is known for its applications in various chemical processes and research fields.

Scientific Research Applications

4-tert-Butyl-2,6-dinitrochlorobenzene has several applications in scientific research:

Biochemical Analysis

Biochemical Properties

4-tert-Butyl-2,6-dinitrochlorobenzene plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can affect biochemical pathways. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, leading to alterations in cellular redox states . The nature of these interactions often involves the binding of this compound to the active sites of enzymes, thereby inhibiting their activity.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound can lead to the upregulation of stress response genes and the activation of signaling pathways related to apoptosis . Additionally, it can disrupt cellular metabolism by inhibiting key metabolic enzymes, leading to altered energy production and metabolic flux.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound can inhibit the activity of enzymes involved in detoxification processes, resulting in the accumulation of reactive oxygen species . Furthermore, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular responses to stress.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are crucial for understanding its stability and long-term impact on cellular function. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially under conditions of high temperature and light exposure . Long-term studies have shown that prolonged exposure to this compound can lead to persistent changes in cellular function, including sustained activation of stress response pathways and chronic inhibition of metabolic enzymes.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Low doses may induce mild stress responses, while higher doses can lead to significant toxicity and adverse effects. Threshold effects have been observed, where a certain dosage level triggers a marked increase in toxic responses. At high doses, this compound can cause severe oxidative damage, inflammation, and even cell death.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism and detoxification. The compound can affect metabolic flux by inhibiting key enzymes in the glycolytic pathway and the tricarboxylic acid cycle. This inhibition can lead to altered levels of metabolites and disrupted energy production.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can accumulate in certain tissues, leading to localized effects . Its distribution is influenced by factors such as lipid solubility and the presence of transport proteins that facilitate its movement across cellular membranes.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. It is often found in the cytoplasm and can be targeted to specific organelles, such as mitochondria, where it exerts its effects on cellular metabolism . Post-translational modifications and targeting signals play a role in directing the compound to these specific compartments.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-tert-Butyl-2,6-dinitrochlorobenzene can be synthesized through the chlorination of the corresponding 2,6-dinitrophenol. The reaction involves the use of thionyl chloride in the presence of dimethylformamide and a C6-C10 alkyl hydrocarbon solvent . The phenolic hydroxyl group is replaced by the chloro substituent, resulting in the formation of this compound.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yields and purity of the final product. The use of advanced equipment and techniques, such as continuous flow reactors, can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

4-tert-Butyl-2,6-dinitrochlorobenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, resulting in the formation of substituted anilines.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as secondary alkyl amines in an appropriate solvent.

    Reduction: Hydrogen gas with a metal catalyst like palladium on carbon.

    Oxidation: Strong oxidizing agents under controlled conditions.

Major Products

    Substituted Anilines: Formed from nucleophilic substitution reactions.

    Amino Derivatives: Resulting from the reduction of nitro groups.

Comparison with Similar Compounds

Similar Compounds

  • 4-Isopropyl-2,6-dinitrochlorobenzene
  • 2,4,6-Trinitrochlorobenzene
  • 2,6-Dinitrochlorobenzene

Uniqueness

4-tert-Butyl-2,6-dinitrochlorobenzene is unique due to the presence of the tert-butyl group at the 4-position, which imparts specific steric and electronic properties. This structural feature can influence the compound’s reactivity, stability, and interactions with other molecules, making it distinct from other similar compounds.

Properties

IUPAC Name

5-tert-butyl-2-chloro-1,3-dinitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O4/c1-10(2,3)6-4-7(12(14)15)9(11)8(5-6)13(16)17/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRFMLDNFLXIDSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)[N+](=O)[O-])Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00176658
Record name 4-tert-Butyl-2,6-dinitrochlorobenzene
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Molecular Weight

258.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2213-81-2
Record name 2-Chloro-5-(1,1-dimethylethyl)-1,3-dinitrobenzene
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-tert-Butyl-2,6-dinitrochlorobenzene
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Record name 4-tert-Butyl-2,6-dinitrochlorobenzene
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Record name 4-tert-butyl-2,6-dinitrochlorobenzene
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Record name 4-TERT-BUTYL-2,6-DINITROCHLOROBENZENE
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Synthesis routes and methods I

Procedure details

180 grams (.75 mole) of 2,6-dinitro-4-t-butylphenol thus prepared was placed in a mixture of 113 grams (.95 mole) thionyl chloride, 55 grams (0.76 mole) dimethylformamide and 300 ml. of dry toluene. The mixture was stirred and heated to reflux temperature for 15 hours, after which time the thionyl chloride, DMF and toluene were removed under reduced pressure until a slush remained. Hexane was then added to the reaction vessel, the mixture cooled and filtered. The product was then recrystallized from boiling hexane to give 168 grams 2,6-dinitro-4-t-butylchlorobenzene in the form of light yellow needles melting at 114°-116° C.
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Synthesis routes and methods II

Procedure details

180 grams (0.75 moles) of 2,6-dinitro-4-tert-butylphenol thus prepared was placed in a mixture of 113 grams (0.95 moles) thionyl chloride, 55 grams (0.76 moles) dimethylformamide and 300 ml. of dry toluene. The mixture was stirred and heated to reflux temperature for 15 hours after which time the thionyl chloride, DMF and toluene were removed under reduced pressure until a slush remained. Hexane was then added to the reaction vessel, the mixture cooled and filtered. The product was then recrystallized from boiling hexane to give 168 grams 2,6-dinitro-4-tert-butylchlorobenzene in the form of light yellow needles melting at 114° - 116° C.
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